10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Overview
Description
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is a complex organic compound with the molecular formula C12H13ClN2O and a molecular weight of 236.70 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of a suitable precursor followed by chlorination. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In the field of chemistry, 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.
Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoquinoline derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Uniqueness: 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one stands out due to its specific structural features and reactivity
Properties
IUPAC Name |
10-chloro-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUKXIIPHVWLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=C1C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680708 | |
Record name | 10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082914-63-3 | |
Record name | 4H-Pyrazino[2,1-a]isoquinolin-4-one, 10-chloro-1,2,3,6,7,11b-hexahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082914-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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